Bienvenue dans la boutique en ligne BenchChem!

15-PGDH-IN-3

enzyme kinetics competitive inhibition NAD+ cofactor

Choose 15-PGDH-IN-3 for prostaglandin research requiring competitive NAD⁺-dependent inhibition. Its 5 nM Ki and selectivity over related dehydrogenases enable clean mechanistic dissection. The imidazo[4,5-b]pyridine scaffold differs from SW033291 and quinoxaline inhibitors, providing distinct pharmacology. An intermediate IC50 (26.4 nM) supports graded dose-response studies. Available from global suppliers in ≥98% purity. Order now for target validation and chemotype profiling.

Molecular Formula C14H9BrN4S
Molecular Weight 345.22 g/mol
Cat. No. B1662400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-PGDH-IN-3
Synonyms2-[[(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]-benzonitrile
Molecular FormulaC14H9BrN4S
Molecular Weight345.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NC3=C(N2)C=C(C=N3)Br)C#N
InChIInChI=1S/C14H9BrN4S/c15-11-5-12-13(17-7-11)19-14(18-12)20-8-10-4-2-1-3-9(10)6-16/h1-5,7H,8H2,(H,17,18,19)
InChIKeyDEYMHFHACXKPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

15-PGDH-IN-3: A Competitive 15-Hydroxyprostaglandin Dehydrogenase Inhibitor for Prostaglandin Modulation Research


15-PGDH-IN-3 (also designated STK393606 or Compound 61) is a selective competitive inhibitor of NAD⁺-dependent type-I 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the metabolic inactivation of prostaglandins including PGE₂ [1]. Its core molecular scaffold features a 6-bromo-1H-imidazo[4,5-b]pyridine core linked via a thioether bridge to a 2-cyanobenzyl moiety (C₁₄H₉BrN₄S; MW 345.22; CAS 355827-05-3) . This compound originates from a quantitative high-throughput screening campaign that evaluated over 160,000 compounds against recombinant human 15-PGDH, leading to the identification of several structurally distinct inhibitor chemotypes [1].

Why 15-PGDH-IN-3 Cannot Be Interchanged with Alternative 15-PGDH Inhibitors: Mechanism and Selectivity Constraints


Direct substitution among 15-PGDH inhibitors is scientifically inadvisable due to fundamental differences in inhibition mechanism, binding kinetics, and enzyme specificity. 15-PGDH-IN-3 acts as a competitive inhibitor with respect to NAD⁺, whereas widely used reference inhibitors such as SW033291 employ a non-competitive binding modality, and others like ciglitazone exhibit mixed uncompetitive behavior [1]. These mechanistic divergences produce distinct consequences for prostaglandin accumulation kinetics and dose-response relationships in cellular and in vivo models [2]. Furthermore, 15-PGDH-IN-3 demonstrates measurable selectivity when profiled against related dehydrogenase and reductase enzymes, whereas the cross-reactivity profiles of other 15-PGDH inhibitors remain incompletely characterized in published literature [3]. The imidazo[4,5-b]pyridine core of 15-PGDH-IN-3 also represents a distinct chemotype from the thieno[2,3-b]pyridine scaffold of SW033291 or the quinoxaline-based structures found in clinical candidates, establishing non-interchangeable physicochemical and pharmacokinetic properties [4].

15-PGDH-IN-3: Comparative Quantitative Evidence for Scientific Selection


Competitive Inhibition Mechanism vs. SW033291 Non-Competitive Binding: Mechanistic Differentiation with Quantitative Kinetic Parameters

15-PGDH-IN-3 functions as a competitive inhibitor of NAD⁺-dependent type-I 15-PGDH with a Ki value of 5 nM, demonstrating that it binds at the NAD⁺ cofactor binding site of the enzyme [1]. In direct mechanistic contrast, SW033291 exhibits non-competitive inhibition kinetics relative to PGE₂ substrate, with a Ki (apparent) of 0.1 nM, indicating binding at a site distinct from the substrate binding pocket . This mechanistic divergence produces fundamentally different enzyme-inhibitor interaction dynamics: competitive inhibition by 15-PGDH-IN-3 can be overcome by increasing NAD⁺ concentrations, whereas non-competitive inhibition by SW033291 cannot be surmounted by elevated substrate levels.

enzyme kinetics competitive inhibition NAD+ cofactor 15-PGDH mechanism

Enzymatic Potency: IC₅₀ Comparison of 15-PGDH-IN-3 vs. 15-PGDH-IN-1 and 15-PGDH-IN-2

15-PGDH-IN-3 exhibits an IC₅₀ of 26.4 ± 2.4 nM against recombinant human 15-PGDH [1]. When compared across the 15-PGDH-IN chemical series, 15-PGDH-IN-1 demonstrates an IC₅₀ of 3 nM , while 15-PGDH-IN-2 displays an IC₅₀ of 0.274 nM . Thus, 15-PGDH-IN-3 is approximately 8.8-fold less potent than 15-PGDH-IN-1 and approximately 96-fold less potent than 15-PGDH-IN-2 in this enzymatic assay format. This graded potency profile across the IN-series compounds enables researchers to select an appropriate inhibitor concentration range based on their specific experimental requirements—whether higher concentrations are acceptable or whether maximal potency is essential.

IC50 enzyme inhibition potency 15-PGDH

Maximum Inhibition Attainment: 100% Enzyme Suppression by 15-PGDH-IN-3

15-PGDH-IN-3 achieves 100% maximum inhibition of 15-PGDH enzymatic activity at saturating concentrations, indicating complete enzyme blockade capability [1]. This complete suppression property contrasts with certain partial inhibitors or allosteric modulators of 15-PGDH, which may exhibit ceiling effects below 100% inhibition regardless of concentration. For procurement decision-making, full inhibition capacity ensures that the compound can serve as a positive control for complete pathway shutdown in experimental designs.

maximum inhibition full antagonism enzyme blockade

Selectivity Profile: 15-PGDH-IN-3 Demonstrates Target Selectivity Against Related Dehydrogenase and Reductase Enzymes

15-PGDH-IN-3 demonstrates selectivity for 15-hydroxy PGDH when profiled across a panel of related dehydrogenase and reductase enzymes [1]. Additionally, screening of structurally related inhibitors from the same chemotype series across over 320 targets, including three other human dehydrogenases/reductases, revealed low cross-reactivity, supporting class-level selectivity for 15-PGDH [2]. In contrast, certain alternative 15-PGDH inhibitors such as SW033291 have been shown to exert biological effects independent of 15-PGDH inhibition, including direct anti-ferroptosis activity in renal tubular cells [3]. While direct head-to-head selectivity comparison data between 15-PGDH-IN-3 and specific comparators are not publicly available, the available evidence establishes that 15-PGDH-IN-3 exhibits target selectivity against a defined panel of related enzymes.

selectivity off-target dehydrogenase panel specificity

Structural Determinants: Imidazo[4,5-b]pyridine Scaffold Differentiation from Thieno[2,3-b]pyridine and Quinoxaline Inhibitors

15-PGDH-IN-3 is built upon an imidazo[4,5-b]pyridine core structure (specifically 6-bromo-1H-imidazo[4,5-b]pyridine linked via a thioether bridge to a 2-cyanobenzyl group), representing a distinct chemotype from other 15-PGDH inhibitor classes . In contrast, SW033291 features a thieno[2,3-b]pyridine core , while clinical-stage candidates such as MF-300 and other advanced inhibitors employ quinoxaline-based scaffolds [1]. The structure-activity relationship study from which 15-PGDH-IN-3 originates identified this chemotype as one of several distinct inhibitor series with divergent binding modes and kinetic properties [2]. This structural differentiation translates to measurable differences in physicochemical properties: 15-PGDH-IN-3 has a calculated LogP of 3.72 and molecular weight of 345.22, versus SW033291 with MW 412.59 and distinct solubility characteristics.

chemical scaffold structure-activity relationship chemotype imidazopyridine

Optimal Research Applications for 15-PGDH-IN-3 Based on Quantitative Differentiation Evidence


Mechanistic Studies of NAD⁺-Competitive 15-PGDH Inhibition

15-PGDH-IN-3 is optimally suited for investigations requiring a competitive inhibitor mechanism with respect to the NAD⁺ cofactor. Its Ki of 5 nM and competitive binding mode [1] enable researchers to study how varying cellular NAD⁺ concentrations modulate inhibitor efficacy—a critical consideration in metabolic disorders, ischemia-reperfusion injury, and conditions with altered redox states. In contrast, non-competitive inhibitors like SW033291 cannot provide this mechanistic resolution because their inhibition is independent of NAD⁺ availability. Experiments designed to distinguish between NAD⁺-dependent and NAD⁺-independent prostaglandin regulation should preferentially employ 15-PGDH-IN-3.

Comparative Pharmacology Studies Across 15-PGDH Inhibitor Chemotypes

The imidazo[4,5-b]pyridine scaffold of 15-PGDH-IN-3 represents a structurally distinct chemotype from the thieno[2,3-b]pyridine core of SW033291 and the quinoxaline framework of clinical-stage inhibitors [2]. This structural differentiation makes 15-PGDH-IN-3 a valuable comparator compound in studies examining scaffold-dependent pharmacology, including differences in target engagement kinetics, cellular permeability, and metabolic stability. Procurement of 15-PGDH-IN-3 alongside structurally divergent inhibitors enables robust chemotype-profiling studies that inform structure-activity relationship analysis and scaffold optimization campaigns.

Experimental Systems Requiring Controlled Partial 15-PGDH Inhibition

With an IC₅₀ of 26.4 ± 2.4 nM [1], 15-PGDH-IN-3 exhibits moderate potency relative to ultra-potent analogs such as 15-PGDH-IN-2 (IC₅₀ = 0.274 nM) . This intermediate potency profile is advantageous for studies where complete enzyme ablation is undesirable—for instance, when examining physiological prostaglandin tone or when dose-response experiments require a compound that enables fine-tuned, graded inhibition across a broader concentration range. The 100% maximum inhibition capacity [1] ensures that full suppression remains achievable at higher concentrations, providing experimental flexibility not available with partial inhibitors.

Target Validation Studies Requiring Documented Selectivity Against Related Enzymes

15-PGDH-IN-3 has been profiled for selectivity against a panel of related dehydrogenase and reductase enzymes, demonstrating target preference for 15-PGDH [3]. This documented selectivity profile supports its use in target validation experiments where confounding off-target activities must be minimized. In particular, studies examining the role of 15-PGDH in prostaglandin-mediated signaling—where cross-inhibition of other dehydrogenases could confound interpretation—benefit from the established selectivity of 15-PGDH-IN-3. Researchers concerned about 15-PGDH-independent effects reported with certain alternative inhibitors [4] may find 15-PGDH-IN-3 a more suitable choice for clean mechanistic dissection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-PGDH-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.